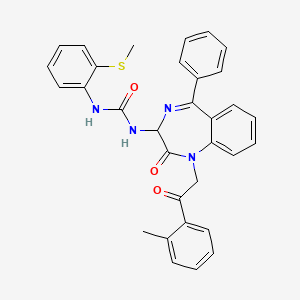

![molecular formula C18H19N3O3S B2752231 N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide CAS No. 851780-65-9](/img/structure/B2752231.png)

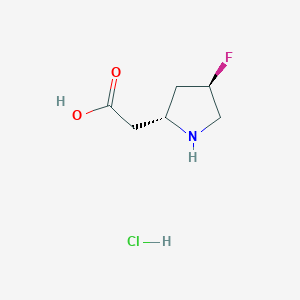

N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

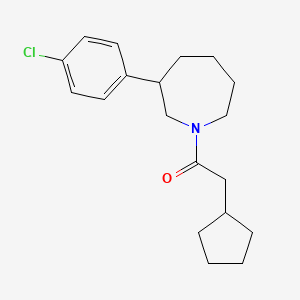

“N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide” is a chemical compound that belongs to the class of pyrazoline derivatives . Pyrazoline derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of this compound involves a mixture of pyrazoline derivatives and acetyl chloride in dioxane . The reaction mixture is left for 5 hours at room temperature, then poured onto ice-water, and extracted with dichloromethane .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazoline core, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The pyrazoline core is substituted with acetyl and phenyl groups .Wissenschaftliche Forschungsanwendungen

Interaction Studies and Molecular Properties

Research on quinoxaline derivatives, closely related to the pyrazole compounds, explores the effects of temperature and concentration on molecular interactions, emphasizing the importance of such compounds in understanding solute-solute and solute-solvent interactions. These studies highlight the potential application of N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide in elucidating intermolecular forces and properties in solution, which is crucial for designing better pharmaceuticals and materials (Raphael, Bahadur, & Ebenso, 2015).

Synthesis and Catalysis

The synthesis of complex organic compounds, including pyrrolidines and diarylpyrazoles, reveals the importance of sulfonamide groups in facilitating reactions and achieving high yields and selectivity. This underscores the role of sulfonamides in organic synthesis, particularly in constructing nitrogen-containing heterocycles, which are prevalent in many bioactive molecules. The methodologies developed can be applied to synthesize related compounds for use in medicinal chemistry and material science (Craig, Jones, & Rowlands, 2000).

Corrosion Inhibition

Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides demonstrate their effectiveness as corrosion inhibitors, revealing the potential application of similar sulfonamide compounds in protecting metals against corrosion. This application is vital for extending the lifespan of metal structures and components in harsh chemical environments, highlighting the compound's relevance in materials science and engineering (Olasunkanmi et al., 2016).

Insecticidal Activity

Research into pyrazole methanesulfonates for their insecticidal properties indicates a potential application of similar compounds in developing new, effective insecticides. The ability to target specific pests while minimizing mammalian toxicity is crucial for agricultural and public health applications, suggesting a role for sulfonamide derivatives in pest control strategies (Finkelstein & Strock, 1997).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various biological targets .

Mode of Action

It is known that the compound’s interaction with its targets can lead to various biochemical changes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-[3-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13(22)21-18(14-7-4-3-5-8-14)12-17(19-21)15-9-6-10-16(11-15)20-25(2,23)24/h3-11,18,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBWVFQBGAXZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

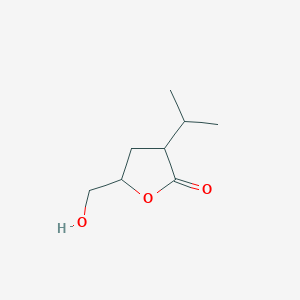

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)

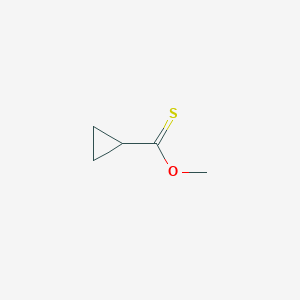

![2-Chloro-N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]propanamide](/img/structure/B2752154.png)

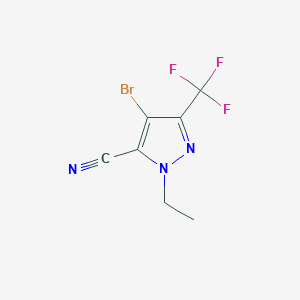

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)